Restacorin

描述

Synthesis Analysis

The synthesis of Restacorin or its analogs, especially in terms of pharmaceutical applications, has not been directly detailed in the literature. However, general approaches to synthesizing complex organic compounds, such as azacoumestans and 8-azacoumarin derivatives, often involve Pd-catalyzed oxidative coupling and multi-component reactions utilizing grinding and ultrasound techniques. These methods highlight the intricate processes involved in creating compounds with specific biological activities (Balalas et al., 2017; Rizk, Elsayed, & El-hashash, 2018).

Molecular Structure Analysis

The molecular structure of this compound, like other pharmacologically active compounds, is key to its function. The structure-activity relationship (SAR) is crucial in determining its interaction with biological targets. While specific details on this compound's molecular structure are scarce, studies on similar compounds emphasize the role of molecular modeling and spectroscopic characterization in understanding the bioactive conformation and predicting the pharmacological profiles (Jambhekar & Breen, 2016; Li et al., 2016).

Chemical Reactions and Properties

This compound's chemical reactions and properties, especially in relation to its antiarrhythmic activity, are not widely discussed. However, its classification as a class Ic antiarrhythmic indicates its mechanism of action involves modulation of cardiac ion channels, influencing the heart's electrical activity without significantly affecting its mechanical function. The specific chemical interactions leading to these effects involve complex pharmacodynamics, inferred from studies on similar antiarrhythmic agents (Tuininga et al., 1994; Varró et al., 1990).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and formulation potential, are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Cyclodextrins, for example, have been studied extensively for their ability to enhance the solubility and stability of hydrophobic drugs, suggesting a potential approach for optimizing this compound's pharmacokinetics (Jansook, Ogawa, & Loftsson, 2018).

Chemical Properties Analysis

The chemical properties of this compound, particularly its interaction with biological molecules and its pharmacological efficacy, stem from its structural makeup and the presence of functional groups that mediate its antiarrhythmic effects. Detailed studies on related compounds offer insights into how such properties can be analyzed and optimized for therapeutic use (Matsuda, Shigeno, & Murakami, 2007; Galariniotou et al., 2007).

科学研究应用

电生理和血流动力学特性

Restacorin 是一种新型抗心律失常药物,已被发现主要表现出 Ic 类特性。研究重点研究了其电生理效应,包括 Vmax 的抑制以及 AH、HV 和 QRS 时长的增加。这种药物不会引起显着的副作用,并且在左心室功能下降的患者中表现出中度负性肌力作用,而对正常功能的患者没有影响 (Tuininga 等人,1994).

对静息和血流动力学研究的影响

虽然与 this compound 没有直接关系,但受限环境刺激技术 (REST) 已被研究其对心理和心理生理过程的影响。虽然与 this compound 的药理作用无关,但这些研究提供了有关减少环境刺激如何影响人类认知和情感过程的见解,这可能与 this compound 治疗的疾病相关 (Suedfeld 等人,1994).

在卧床休息研究中的应用

卧床休息研究主要用于模拟航天飞行效果,为理解在改变的生理状态下心血管功能的相关性提供了切向的视角。此类研究对了解影响心血管动力学的药物(如 this compound)具有启示意义 (Pavy‐Le Traon 等人,2007).

中药网络药理学

网络药理学虽然与 this compound 没有直接联系,但它为理解多靶点、多组分治疗模式提供了一个框架,这可能与分析 this compound 在复杂生物系统中的作用相关。这种方法有助于识别药物靶点并了解作用的分子机制 (Zhang 等人,2019).

在药理学和药物开发中的作用

抗血小板药物的开发和理解突出了临床药理学在药物开发中的重要性。这包括对 this compound 等药物的研究,其中了解药效动力学生物标记和复杂的 2 期研究对于成功开发药物至关重要 (Patrono,2014).

作用机制

Target of Action

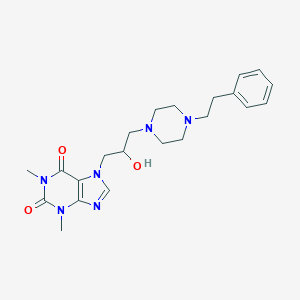

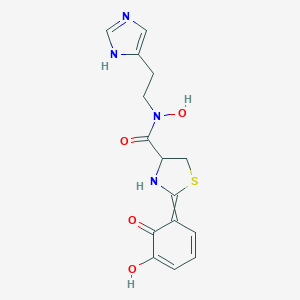

Restacorin, also known as TYB-3823, is an antiarrhythmic agent with primarily class Ic properties . The primary target of this compound is the sodium channel alpha subunit (SCNA) . SCNA plays a crucial role in the initiation and conduction of action potentials in neurons and muscle cells, including cardiac muscle cells .

Mode of Action

This compound interacts with its target, the sodium channel alpha subunit, by blocking it . This blocking action results in a depression of the maximum rate of rise of the action potential upstroke (V-max) and an increase in AH, HV, and QRS duration . These changes in the action potential characteristics are concentration-dependent and rate-dependent .

Biochemical Pathways

The blocking of the sodium channel alpha subunit by this compound affects the action potential characteristics of cardiac cells . This results in changes in the electrophysiological properties of the cells, which can help to stabilize the cardiac rhythm and prevent arrhythmias .

Pharmacokinetics

It’s known that the electrophysiological effects of this compound are concentration-dependent , suggesting that its bioavailability and plasma concentration may influence its therapeutic effects.

Result of Action

The cellular electrophysiological effects produced by this compound in dog cardiac Purkinje fibres best resemble those produced by recognized class Ic antiarrhythmic drugs . Specifically, this compound decreases the maximum rate of rise of the action potential upstroke and action potential amplitude while shortening the action potential duration measured at 90% of repolarization in a concentration-dependent manner .

属性

IUPAC Name |

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTUHNNCEFYFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N/N=C(/N)\N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143494 | |

| Record name | Restacorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100751-82-4 | |

| Record name | Restacorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100751824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Restacorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2,6-Dimethylphenyl)amino]-1,1-dimethylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)